Anthirine
Overview
Description
Anthirine, also known as Antirrhine, is a chemical substance whose chemical name is anti-actin . It is a natural compound extracted from Coreopsis plants . It appears as a yellow to light orange crystalline or powdery substance .
Molecular Structure Analysis
Anthirine has a molecular formula of C19H24N2O . Its average mass is 296.407 Da and its monoisotopic mass is 296.188873 Da .
Physical And Chemical Properties Analysis
Anthirine has a density of 1.2±0.1 g/cm3 . Its boiling point is 488.2±40.0 °C at 760 mmHg . It has a molar refractivity of 90.2±0.4 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .
Scientific Research Applications
Comprehensive Analysis of “Antirhine” Applications
“Antirhine”, also referred to as “Anthirine”, is a compound of interest in various scientific research fields. Below is a detailed analysis of its unique applications across different scientific domains.
Synthesis of Antirhine Alkaloids: The synthesis of Antirhine alkaloids is a significant area of research due to their potential biological activities. A general strategy for the synthesis of these alkaloids involves the cyanide-catalyzed imino-Stetter reaction . This method provides a pathway to create complex organic structures that could be used in pharmaceuticals and chemical research.
Colorimetric Determination of Carbohydrates: Anthirine plays a crucial role in the Anthrone test, which is a colorimetric method for the qualitative and quantitative estimation of carbohydrates . This test is vital for determining the carbohydrate content in various biological and food samples, aiding in nutritional analysis and research.
Carbohydrate Analysis in Biochemistry: In biochemistry, the Anthrone method is used to determine the carbohydrate concentration in samples . This method is essential for understanding the metabolic pathways and energy storage mechanisms in living organisms.
Chemical Education and Research: The detailed synthesis procedures and reactions involving Antirhine provide valuable educational material for teaching advanced organic chemistry and synthetic methods . This knowledge is crucial for students and researchers developing new synthetic routes in chemical research.
Development of Synthetic Methodologies: Research on Antirhine has led to the development of new synthetic methodologies that can be applied to the construction of various organic compounds . These methodologies are instrumental in expanding the toolkit available to synthetic chemists.
Pharmaceutical Research: The structural complexity and potential biological activity of Antirhine alkaloids make them targets for pharmaceutical research . Understanding their synthesis can lead to the discovery of new drugs and therapeutic agents.
Analytical Chemistry Techniques: The principles behind the Anthrone test, involving Anthirine, are applied in analytical chemistry to develop new techniques for the detection and quantification of chemical substances . These techniques are crucial for quality control in the pharmaceutical and food industries.
Safety and Hazards
properties
IUPAC Name |
(2R)-2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]but-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMNVEAAYOFGCI-DEYYWGMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936319 | |
Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16049-28-8 | |
Record name | (βR,2S,12bS)-β-Ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-2-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16049-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhazinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016049288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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